(S)-2-Methylmorpholine

Übersicht

Beschreibung

This would typically include the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This could involve techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Cellulose Dissolution and Fiber Production

NMMO is widely recognized for its role in the Lyocell process, a method for producing cellulose fibers. This process utilizes NMMO as a solvent for directly dissolving cellulose, allowing for the manufacture of fibers without chemical modification of the cellulose. The chemistry of side reactions and byproduct formation in the system of NMMO and cellulose is critical, as these can affect fiber quality and process efficiency. Research has focused on understanding these chemical interactions to minimize negative effects, such as cellulose degradation or discoloration of fibers, ensuring a safe and economical production of Lyocell fibers (Rosenau et al., 2001).

Biodegradation

The biodegradation of NMMO has been a subject of interest, particularly in the context of its environmental impact. Studies have shown that activated sludge can be adapted to degrade NMMO and its metabolites effectively, indicating that NMMO-containing wastewaters can be treated in conventional wastewater treatment plants. This adaptation process, crucial for reducing the environmental footprint of processes using NMMO, involves the reduction of NMMO to N-methylmorpholine and eventually to morpholine, highlighting the potential for complete mineralization of these compounds (Meister & Wechsler, 2004).

Chemical Synthesis and Material Science

NMMO has facilitated advancements in material science and chemical synthesis. For example, it has been used in the preparation and modification of cellulose fibers for antibacterial applications. The solvent’s unique properties enable the dissolution of cellulose and its derivatives, creating functional fibers with potential uses in medical and hygiene products. Moreover, NMMO’s role in synthesizing complex pharmaceuticals, such as JAK2 inhibitors, showcases its utility in creating bonds that are challenging to form using traditional methods, thereby advancing drug development (Douglas et al., 2014).

Safety And Hazards

This would involve understanding the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.

Zukünftige Richtungen

This could involve potential applications of the compound, areas for further research, and unanswered questions.

For a specific compound like “(S)-2-Methylmorpholine”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start. You could also try using academic search engines like Google Scholar or PubMed. If you’re affiliated with a university, you might have access to additional resources through your institution’s library.

Please note that this is a general approach and the specifics might vary depending on the nature of the compound and the context in which you’re studying it. Always make sure to use reliable sources and to cite them appropriately in your work. If you’re carrying out a practical project involving the compound, make sure to follow all relevant safety guidelines. If you’re unsure, seek advice from a knowledgeable professional.

Eigenschaften

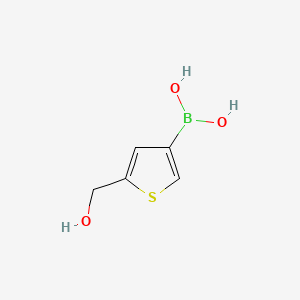

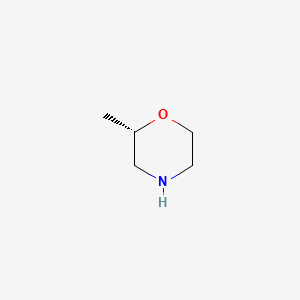

IUPAC Name |

(2S)-2-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMMFVPUIVBYII-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653199 | |

| Record name | (2S)-2-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Methylmorpholine | |

CAS RN |

74572-13-7 | |

| Record name | (2S)-2-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

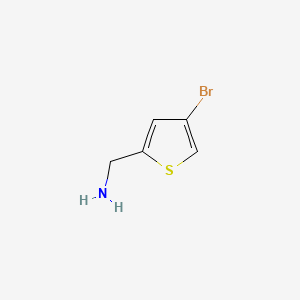

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)